Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
“Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 206.2 .Scientific Research Applications
Synthesis and Tautomerism
- Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in studies exploring the synthesis and tautomerism of heterocyclic compounds. For example, its derivative, 2-Hydroxypyrazolo[1,5-a]pyridine, has been synthesized and investigated for its reactivity and tautomeric behaviors. These studies focus on understanding the chemical properties and transformations of such compounds, which are useful in developing new chemical entities (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Regioselective Synthesis
- The compound has been used in the regioselective synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. This research area is crucial for developing specific and selective chemical reactions, which can be utilized in the synthesis of complex molecules for potential pharmaceutical applications (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Synthesis of Inhibitors and Antagonists
- Research has been conducted on synthesizing 4-aminopyrazolo[3,4-b]pyridines derivatives of this compound, which were evaluated for their affinity at various adenosine receptors. These studies are significant in the development of receptor antagonists, potentially leading to new therapeutic agents (Manetti, Schenone, Bondavalli, Brullo, Bruno, Ranise, Mosti, Menozzi, Fossa, Trincavelli, Martini, Martinelli, Tintori, & Botta, 2005).
Fluorination Studies
- The compound has been used in fluorination studies to synthesize fluoropyrazolo[1,5-a]pyridines. Such research contributes to the field of organic chemistry, particularly in developing new methods for introducing fluorine atoms into organic compounds, which can significantly alter their biological activity (Alieva & Vorob’ev, 2020).
Development of Xanthine Oxidase Inhibitors
- Synthesis of pyrazolo[3,4-b]pyridines derivatives has been explored for their potential as xanthine oxidase inhibitors. This is relevant in the context of developing treatments for conditions like gout, where inhibition of xanthine oxidase is beneficial (Chu & Lynch, 1975).
Intramolecular 1,3-Dipolar Cycloaddition Studies
- The compound is involved in intramolecular 1,3-dipolar cycloaddition studies, leading to the synthesis of peri-fused indolizines and azaindolizines. These studies are significant in heterocyclic chemistry, particularly in synthesizing complex ring systems that are common in many biologically active molecules (Miki, Uragi, Takemura, & Ikeda, 1985).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have a significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives can influence a variety of biochemical pathways, potentially leading to downstream effects such as inhibition of enzymatic activity and anticancer effects .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported . The compound is considered very soluble, with a solubility of 8.53 mg/ml . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 1.95 .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of the enzyme. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, it may require specific cofactors for its metabolic transformation, further influencing its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with membrane transporters can influence its uptake and distribution within different tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function. For instance, its presence in the mitochondria may affect mitochondrial metabolism and energy production .
Properties
IUPAC Name |
methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFCNVRKPSRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN2C1=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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